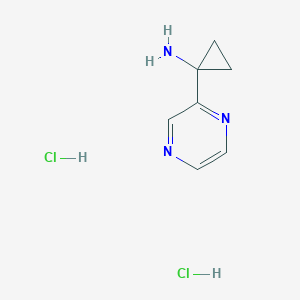
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is a chemical compound with the molecular formula C6H11ClF3N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a trifluoroethyl group attached to the third carbon and a hydroxyl group on the same carbon. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves several steps. One common method includes the reaction of N-benzyl pyrrolidone with trifluoroacetic acid, followed by hydrogenation to remove the benzyl protecting group . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)pyrrolidine
- 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-one
- 3-(2,2,2-Trifluoroethyl)pyrrolidin-2-ol
Uniqueness
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is unique due to the presence of both a trifluoroethyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H11ClF3NO |
|---|---|
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5(11)1-2-10-4-5;/h10-11H,1-4H2;1H |
Clave InChI |
ATKXYGYCEJSLDT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CC(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



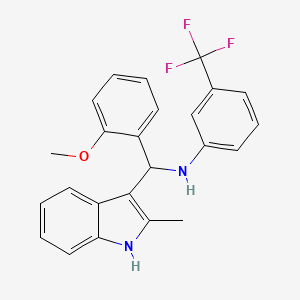
![5-Iodothieno[2,3-d]pyrimidin-4-ol](/img/structure/B13901821.png)
![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
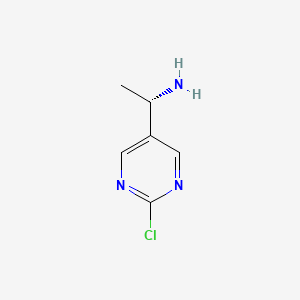
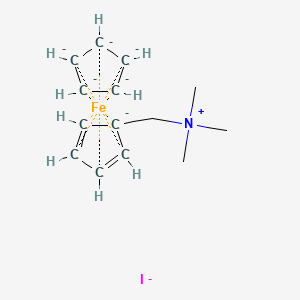
![tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901841.png)
![tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B13901846.png)
![Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-](/img/structure/B13901849.png)
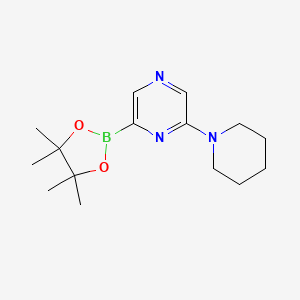
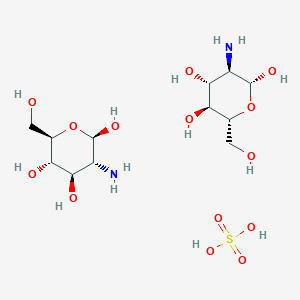

![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
